molecular formula C25H22N4O4S B2663533 3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-67-7

3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2663533
CAS No.: 1029790-67-7
M. Wt: 474.54
InChI Key: YZCSHIRGIQYYCM-UHFFFAOYSA-N
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Description

Table 1: Key Milestones in Heterocyclic Chemistry

Year Discovery/Innovation Significance
1818 Isolation of alloxan (Brugnatelli) First heterocycle derived from natural sources
1832 Synthesis of furfural (Dobereiner) Demonstrated carbohydrate-to-heterocycle conversion
1900s Development of Hantzsch-Widman nomenclature Standardized heterocycle classification
1950s Synthesis of fused azulenes Expanded non-benzenoid aromatic systems

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-15-6-4-7-16(12-15)23-26-20(33-28-23)14-34-25-27-21-18-9-2-3-10-19(18)32-22(21)24(30)29(25)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCSHIRGIQYYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including:

  • Tetrahydrofuran moiety : Contributes to its solubility and reactivity.
  • Oxadiazole ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Benzofuro[3,2-d]pyrimidinone core : A structure that may enhance pharmacological effects.

Structural Formula

The structural formula can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, one study reported that related oxadiazole derivatives showed IC50 values ranging from 0.086 mM to 0.092 mM against various cancer cell lines, including colon and lung cancers .

Antimicrobial Activity

The presence of the oxadiazole moiety is also linked to antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi effectively. For example, one compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, comparable to standard antifungal agents .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of the compound against human cancer cell lines.
    • Method : The compound was tested against a panel of 11 cancer cell lines.
    • Results : It exhibited moderate activity with an average IC50 value of 92.4 µM across various cell lines, indicating potential for further development as an anticancer agent .
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the antifungal properties against Fusarium oxysporum.
    • Method : The compound was subjected to MIC testing.
    • Results : The compound showed an MIC value of 25 µg/mL, demonstrating efficacy similar to conventional antifungal treatments .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerVarious human cancer cell lines92.4 µM
AntifungalFusarium oxysporum12.5 µg/mL
AntimicrobialVarious bacterial strainsVaries by strain

Table 2: Structural Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound A (1,2,4-Oxadiazole derivative)Contains oxadiazole; moderate anticancerIC50 = 92.4 µM
Compound B (Benzofuro derivative)Similar core structure; varied activityMIC = 25 µg/mL

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound has been evaluated for its inhibitory effects against various pathogens:

  • Antitubercular Activity : Research indicates that benzofuran derivatives can exhibit significant activity against Mycobacterium tuberculosis. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) as low as 8 μg/mL against resistant strains .
  • Antifungal Activity : The compound's structural components suggest it may possess antifungal properties. Studies on related benzofuran derivatives have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with varying degrees of potency depending on the substituents on the benzofuran ring .

Anticancer Potential

The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold has been associated with anticancer activities. Investigations into similar compounds have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating a series of benzofuran derivatives found that modifications to the oxadiazole group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The modifications included varying the substituents on the oxadiazole ring, which affected the binding affinity to bacterial targets .

Case Study 2: Anticancer Studies

Another investigation examined the anticancer properties of benzofuran derivatives containing pyrimidine structures. The results indicated that specific substitutions led to increased cytotoxicity against breast cancer cell lines, suggesting that the compound could be further explored for therapeutic applications in oncology .

Comparison with Similar Compounds

Physicochemical Properties (Theoretical):

Property Value
Molecular formula C₂₅H₂₁N₅O₃S
Molecular weight 479.53 g/mol
LogP (estimated) ~3.2 (moderate lipophilicity)
Hydrogen bond donors 1 (pyrimidinone NH)
Hydrogen bond acceptors 7 (O, N, S atoms)

Comparison with Similar Compounds

Below is a comparative analysis of structural analogs and their functional differences:

Table 1: Structural and Functional Comparisons

Compound (ID/Reference) Core Structure Key Substituents Notable Properties/Biological Activity
Target compound Benzofuro[3,2-d]pyrimidin-4(3H)-one - THF-methyl
- Oxadiazole-thio-m-tolyl
Hypothesized kinase inhibition (unconfirmed)
3-Amino-2-(3-methylphenylamino)-benzofuro[3,2-d]pyrimidin-4(3H)-one (5c, ) Benzofuro[3,2-d]pyrimidin-4(3H)-one - 3-Methylphenylamino
- NH₂ group
High thermal stability (mp 243–245°C)
8-Bromo-2-(2-chlorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (79O, ) Benzofuro[3,2-d]pyrimidin-4(3H)-one - Bromo
- 2-Chlorophenyl
Halogenated analog; potential DNA intercalation
KTP3: Tetrahydrofuranyl-2,4(1H,3H)-pyrimidinedione () Pyrimidinedione - THF-hydroxymethyl
- Methoxyphenyl
Antibacterial activity
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2, ) 1,2,4-Thiadiazole - THF substituent
- NH₂ group
Synthetic intermediate for heterocyclic systems

Key Observations:

Substituent Impact on Solubility: The THF-methyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 79O ) but may reduce it relative to amino-substituted derivatives (e.g., 5c ).

Electronic Effects: The oxadiazole ring (electron-withdrawing) in the target compound may stabilize the benzofuropyrimidinone core, reducing susceptibility to oxidation compared to amino-substituted analogs . Halogenated derivatives (e.g., 79O ) exhibit stronger electron-withdrawing effects, which could alter binding affinities in biological targets.

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels routes in and , involving cyclocondensation of thiourea intermediates with oxadiazole precursors.
  • Introduction of the THF-methyl group may require protective strategies to avoid ring-opening reactions .

Q & A

Q. What are the recommended synthetic routes for preparing 3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, leveraging modular assembly of the benzofuropyrimidinone core, tetrahydrofuran (THF) moiety, and oxadiazole-thioether sidechain. For example, NaH in THF has been used as a base for benzofuran alkylation steps . Key parameters include:
  • Temperature Control : Maintain sub-zero temperatures during nucleophilic substitutions to minimize side reactions.
  • Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection in tetrahydrofuran derivatives to prevent unwanted cyclization .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates (≥95% purity).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of substitutions (e.g., distinguishing m-tolyl vs. benzofuropyrimidinone signals). 2D NMR (COSY, HSQC) resolves overlapping peaks in the tetrahydrofuran and oxadiazole regions .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion validation (expected error < 2 ppm).
  • HPLC-PDA : C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity and detect photodegradants .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Incubate solid samples at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or HPLC .
  • Photolytic Stability : Expose solutions to UV light (λ = 254 nm) for 24 hours; quantify degradation products using LC-MS .
  • Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict bioavailability challenges .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets (e.g., kinases or oxidoreductases)?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses of the benzofuropyrimidinone core and oxadiazole-thioether sidechain against target active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Kinetic Assays : Measure IC50 values via fluorescence polarization (FP) or TR-FRET for enzyme inhibition. Compare with structurally related analogs to identify pharmacophore contributions .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis Framework : Use standardized assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Counter-Screen Selectivity : Test against off-target panels (e.g., Eurofins’ SelectScreen) to rule out nonspecific binding.
  • Data Normalization : Apply Hill slopes to dose-response curves to distinguish allosteric vs. competitive inhibition .

Q. What strategies are recommended for optimizing solubility and bioavailability without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetyl groups to the tetrahydrofuran hydroxyl for enhanced aqueous solubility. Monitor release kinetics in plasma .
  • Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates. Characterize via PXRD and DSC .
  • LogP Adjustment : Modify the m-tolyl group with polar substituents (e.g., -CF3, -OH) while maintaining π-π stacking interactions .

Experimental Design Considerations

Q. How should researchers design in vivo studies to assess pharmacokinetics and toxicity?

  • Methodological Answer :
  • Dosing Regimens : Use staggered oral/intravenous administration in rodent models to calculate AUC, Cmax, and t1/2. Include vehicle controls to isolate compound effects .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 24-hour intervals. Perform histopathology on high-dose cohorts .
  • Tissue Distribution : Employ radiolabeled (14C) compound with autoradiography or LC-MS/MS to quantify organ-specific accumulation .

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